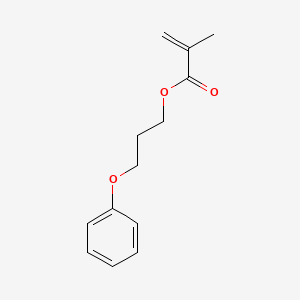

3-Phenoxypropyl methacrylate

描述

Contextualizing the Significance of (Meth)acrylate Monomers in Contemporary Materials Research

(Meth)acrylate monomers are a cornerstone of modern polymer chemistry, serving as fundamental building blocks for a wide range of high-performance materials. straitsresearch.com Their versatility stems from the vinyl group, which readily undergoes polymerization, and the carboxyl group, which allows for extensive functionalization. mdpi.com This adaptability enables the synthesis of polymers with a vast spectrum of physicochemical properties, including transparency, elasticity, weather resistance, and biocompatibility. mdpi.com

The significance of (meth)acrylate monomers is underscored by their widespread application across numerous industries. In the construction and automotive sectors, they are integral to the production of durable coatings, adhesives, and lightweight yet robust plastic components. straitsresearch.com Furthermore, the ability to tailor their chemical structure allows for the development of materials with specific functionalities, such as the ultrarapid polymerization kinetics seen in novel monovinyl acrylate (B77674) monomers containing secondary functionalities. researchgate.net The precise selection of (meth)acrylate monomers is crucial in determining the final properties of the resulting resin, influencing factors like thermal stability and mechanical strength. nih.gov

Overview of Scholarly Investigations on 3-Phenoxypropyl Methacrylate (B99206) and Its Polymeric Forms

Scholarly research has actively explored the synthesis, characterization, and application of 3-Phenoxypropyl methacrylate (PHPMA) and its corresponding polymer, poly(this compound). A notable area of investigation has been the thermal degradation behavior of poly(this compound), which has been studied using techniques like thermogravimetric analysis (TGA). researchgate.net These studies provide crucial insights into the material's stability at elevated temperatures.

Furthermore, research has delved into the creation of copolymers incorporating PHPMA. For instance, the blending of poly(ethyl methacrylate) with poly(2-hydroxy-3-phenoxypropyl methacrylate) has been investigated to understand the compatibility, thermal properties, and optical characteristics of the resulting blend. dergipark.org.trgoogle.com.tr Such studies are vital for developing new materials with enhanced performance profiles. The synthesis of block copolymers, such as poly(stearyl methacrylate-b-3-phenylpropyl methacrylate), has also been explored, demonstrating the versatility of this class of monomers in creating complex macromolecular architectures. rsc.org

Recent research has also highlighted the potential of 2-hydroxy-3-phenoxypropyl acrylate, a closely related monomer, in the development of advanced materials. Studies have shown its use in synthesizing antimicrobial vitrimers for applications like 3D printing and in creating hydrogel coatings for medical devices with enhanced antifouling properties. acs.orgqub.ac.uk These investigations underscore the growing interest in phenoxy-containing acrylate and methacrylate monomers for biomedical and advanced manufacturing applications.

Research Trajectories and Academic Relevance in Polymer Engineering

The academic relevance of this compound and its derivatives is on an upward trajectory, driven by the increasing demand for high-performance and functional polymers. Current research is focused on several key areas, including the development of sustainable and biobased polymers. For example, 2-hydroxy-3-phenoxypropyl acrylate, which can be synthesized from glycerol (B35011) (a byproduct of biodiesel production), is being investigated for creating biobased vitrimers and photopolymers. acs.orgnih.govresearchgate.net This aligns with the broader push towards more environmentally friendly materials in polymer engineering.

Another significant research direction is the application of these monomers in advanced technologies such as 3D printing and biomedical devices. The unique properties imparted by the phenoxy group, such as hydrophilicity and biocompatibility, make them attractive for applications like ophthalmic materials and drug delivery systems. cymerchemicals.compolysciences.compolysciences.com The development of materials with shape-memory and self-healing properties is also an active area of investigation. nih.govresearchgate.net

Furthermore, the ability to fine-tune the properties of polymers by copolymerizing this compound with other monomers continues to be a fertile ground for research. dergipark.org.trgoogle.com These studies aim to create novel materials with tailored mechanical, thermal, and optical properties for a wide range of applications, from advanced coatings to electronic components. nih.govpolysciences.com

Interactive Data Tables

Properties of this compound and Related Polymers

| Property | Value | Source |

| Monomer: 3-Phenoxy-2-hydroxypropyl methacrylate (PHPM) | ||

| Molecular Formula | C13H16O4 | polysciences.com |

| Molecular Weight | 236.26 g/mol | polysciences.com |

| Appearance | Light yellow to slightly amber liquid | cymerchemicals.com |

| Purity | ≥ 95.0% | polysciences.com |

| Water Content | ≤ 0.7% | polysciences.com |

| pH | 6.0 - 8.0 | polysciences.com |

| Polymer: Poly(2-hydroxy-3-phenoxypropyl methacrylate) (Poly(PPMA)) | ||

| 50% Weight Loss Temperature (TGA) | 340 °C | researchgate.net |

| Monomer Yield upon Degradation (ambient to 500 °C) | 85.9% | researchgate.net |

| Polymer Blend: Poly(ethyl methacrylate) / Poly(2-hydroxy-3-phenoxypropyl methacrylate) | ||

| Initial Decomposition Temperature | 275.4 °C | dergipark.org.tr |

| Final Decomposition Temperature | 460 °C | dergipark.org.tr |

| Temperature of 50% Decomposition | 401.1 °C | dergipark.org.tr |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenoxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-11(2)13(14)16-10-6-9-15-12-7-4-3-5-8-12/h3-5,7-8H,1,6,9-10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRPOURQJNXRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2070845 | |

| Record name | 3-Phenoxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67923-42-6 | |

| Record name | 3-Phenoxypropyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67923-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-phenoxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067923426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-phenoxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenoxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Phenoxypropyl Methacrylate

Classical and Contemporary Synthetic Routes to 3-Phenoxypropyl Methacrylate (B99206) Monomer

The synthesis of methacrylate monomers, including 3-phenoxypropyl methacrylate, has traditionally relied on well-established chemical reactions. However, ongoing research focuses on improving efficiency, yield, and sustainability.

The primary method for synthesizing this compound is through esterification. This typically involves the reaction of methacrylic acid or its derivatives with 3-phenoxy-1-propanol. Another common precursor is 2-hydroxy-3-phenoxypropyl methacrylate, which can be synthesized from the reaction of phenol (B47542) with glycidyl (B131873) methacrylate.

Optimization of these esterification reactions is crucial for industrial-scale production. Key parameters that are often adjusted to maximize yield and purity include reaction temperature, reaction time, molar ratio of reactants, and the method of water removal (a byproduct of esterification). For instance, azeotropic distillation with a suitable solvent like toluene (B28343) is a common technique to drive the reaction equilibrium towards the product side.

| Parameter | Typical Range/Condition | Purpose |

| Temperature | 80-150°C | To increase reaction rate |

| Reactant Ratio | Excess of one reactant (e.g., alcohol) | To shift equilibrium towards product formation |

| Solvent | Toluene, Xylene | Azeotropic removal of water |

| Inhibitor | Hydroquinone, MEHQ | To prevent premature polymerization of the methacrylate |

This table presents typical parameters for the esterification synthesis of methacrylate monomers.

Research into process optimization for similar methacrylate syntheses, such as methyl methacrylate (MMA), has explored advanced techniques like reactive distillation and sophisticated separation processes to improve efficiency and reduce energy consumption. These principles can be applied to the synthesis of this compound.

Catalysts are pivotal in achieving high efficiency in esterification reactions. A variety of catalysts can be employed for the synthesis of methacrylate esters.

Homogeneous Acid Catalysts : Traditional catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. While effective, these can be corrosive and difficult to separate from the final product, often requiring neutralization and washing steps that generate waste.

Heterogeneous Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly used. These include ion-exchange resins (e.g., Amberlyst), zeolites, and supported metal oxides. mdpi.com These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and can lead to higher selectivity and fewer byproducts. For example, in the synthesis of methyl methacrylate, supported gold nanocatalysts have shown high activity and selectivity. mdpi.com

Enzymatic Catalysis : Lipases are enzymes that can catalyze esterification under mild conditions. This biocatalytic approach offers high selectivity and reduces the risk of side reactions and polymerization. However, the cost of enzymes and their stability under reaction conditions are factors that need to be considered for industrial applications.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | High activity, low cost | Corrosive, difficult to separate, waste generation |

| Heterogeneous Solid Acid | Ion-exchange resins, Zeolites, Supported metal oxides | Easy separation, reusable, high selectivity | Higher initial cost, potential for deactivation |

| Biocatalysts (Enzymes) | Lipases | High selectivity, mild reaction conditions, environmentally friendly | Higher cost, lower stability, slower reaction rates |

This table provides a comparison of different catalyst systems for methacrylate synthesis.

The shift towards a bio-based economy has spurred research into renewable feedstocks for chemical synthesis. For this compound, this involves exploring sustainable routes to its key precursors: phenol, a C3 building block (like 1,3-propanediol (B51772) or glycerol), and methacrylic acid.

Bio-based Phenol : Lignin (B12514952), a major component of lignocellulosic biomass, is a rich source of aromatic compounds, including phenol. Various depolymerization techniques are being developed to efficiently convert lignin into phenol and other valuable aromatic chemicals.

Bio-based C3 Platform Chemicals : 1,3-propanediol can be produced through the fermentation of sugars by engineered microorganisms. Glycerol (B35011), a byproduct of biodiesel production, is another abundant and relatively inexpensive bio-based C3 feedstock that can be chemically converted to precursors for this compound.

Bio-based Methacrylic Acid : Several routes to bio-based methacrylic acid are under investigation. These include the conversion of bio-derived molecules like citric acid, itaconic acid, or isobutanol. rsc.org For instance, isobutanol, which can be produced via fermentation, can be oxidized to methacrolein (B123484) and then to methacrylic acid. rsc.org

The utilization of these bio-based precursors can significantly reduce the carbon footprint associated with the production of this compound. google.comgoogle.com

Functionalization and Derivatization Strategies for Tailored Monomer Structures

The structure of this compound can be modified to introduce specific functionalities, thereby tailoring the properties of the resulting polymers. These modifications can be targeted at different parts of the monomer molecule.

Modification of the Phenyl Ring : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce various functional groups. These groups can alter the monomer's polarity, refractive index, and reactivity.

Modification of the Propyl Linker : While less common, the propyl chain could potentially be functionalized, for instance, by introducing substituents if starting from a functionalized C3 precursor. A closely related monomer, 2-hydroxy-3-phenoxypropyl methacrylate, possesses a hydroxyl group on the propyl chain which is a prime site for further reactions. arkema.comcymerchemicals.com This hydroxyl group can be esterified with other carboxylic acids to attach different side chains, or it can be converted to other functional groups.

Reactions of the Methacrylate Group : The carbon-carbon double bond of the methacrylate group is highly reactive and is primarily intended for polymerization. However, it can also undergo other addition reactions, such as Michael addition, to introduce new functionalities, although this would consume the polymerizable group.

A common strategy for creating functional polymers is not to derivatize the monomer before polymerization, but rather to copolymerize it with other functional monomers. This allows for the incorporation of a wide range of chemical functionalities into the final polymer chain in a controlled manner. For example, copolymerizing this compound with monomers containing acidic, basic, or hydroxyl groups can impart specific properties to the resulting copolymer.

Polymerization Mechanisms and Kinetics of 3 Phenoxypropyl Methacrylate

Free Radical Polymerization of 3-Phenoxypropyl Methacrylate (B99206)

Thermal polymerization is initiated by the decomposition of a thermally labile initiator, which generates free radicals upon heating. For methacrylate monomers, common thermal initiators include peroxides and azo compounds. Research on monomers structurally similar to 3-phenoxypropyl methacrylate provides insight into typical polymerization conditions. For instance, (2-hydroxy-3-phenoxy)propyl methacrylate has been polymerized using benzoyl peroxide as an initiator in a 1,4-dioxane (B91453) solution at 60°C. acs.org Similarly, 3-phenylpropyl methacrylate has been polymerized using 2,2′-azobisisobutyronitrile (AIBN) in ethanol (B145695) at 70°C. researchgate.net

The initiation process begins with the homolytic cleavage of the initiator (I) into two primary radicals (R•):

These primary radicals then react with a monomer molecule (M) to form an initiated monomer radical (M1•):

Propagation involves the successive addition of monomer units to the growing polymer chain. Termination occurs primarily through combination or disproportionation of two growing polymer radicals. ichtj.waw.pl At higher conversions, the significant increase in viscosity can hinder the diffusion of propagating radicals, leading to a decrease in the termination rate and a corresponding autoacceleration of the polymerization rate, often referred to as the Tromsdorff effect. acs.org

| Initiator | Monomer System | Temperature (°C) | Solvent |

| Benzoyl Peroxide | (2-Hydroxy-3-phenoxy)propyl methacrylate | 60 | 1,4-Dioxane |

| 2,2′-Azobisisobutyronitrile (AIBN) | 3-Phenylpropyl methacrylate | 70 | Ethanol |

This table summarizes typical thermal initiation conditions for monomers structurally related to this compound, as specific kinetic data for the target compound is not extensively detailed in the cited literature.

Photopolymerization, or UV curing, utilizes light energy to generate initiating species from a photoinitiator. This method offers advantages such as high reaction rates at ambient temperatures and spatial control over the curing process.

Photoinitiators are compounds that absorb light (UV or visible) and convert it into chemical energy to initiate polymerization. diva-portal.org They are broadly classified into two types:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals directly. Examples include acetophenone (B1666503) derivatives like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and benzil (B1666583) ketals. diva-portal.orgkpi.ua

Type II Photoinitiators: These undergo a bimolecular reaction where the excited photoinitiator interacts with a co-initiator (often a tertiary amine) to generate free radicals through hydrogen abstraction or electron transfer. diva-portal.org

The selection of a photoinitiator depends on several factors, most critically the overlap between the initiator's absorption spectrum and the emission spectrum of the light source (e.g., a medium-pressure mercury lamp). diva-portal.org For the polymerization of a related monomer, 2-hydroxy-3-phenoxypropyl acrylate (B77674), diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) was used as the photoinitiator with a UV wavelength of 365 nm. nhv.jp

| Photoinitiator Class | Mechanism | Common Examples |

| Type I | Unimolecular Cleavage | 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Benzil Ketals, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |

| Type II | Bimolecular Reaction | Benzophenone (with an amine co-initiator) |

The kinetics of photopolymerization can be monitored in real-time using techniques such as Fourier-transform infrared (FT-IR) spectroscopy. acs.orgnhv.jp This method tracks the decrease in the absorption band corresponding to the methacrylate C=C double bond, typically found around 1637 cm⁻¹. nhv.jp By measuring the disappearance of this peak over time, the rate of polymerization (Rp) and the final monomer conversion can be determined.

The polymerization of multifunctional methacrylates often exhibits autoacceleration, where the reaction rate increases as the polymer network forms and radical mobility decreases, thus lowering the termination rate. acs.org This is followed by autodeceleration, as the propagation reaction also becomes diffusion-controlled at high conversion, eventually ceasing due to vitrification of the system. nhv.jp

Several environmental factors can significantly influence the kinetics of photopolymerization:

Temperature: Increasing the curing temperature generally leads to a higher rate of polymerization and a greater final conversion. ebeammachine.com This is attributed to increased mobility of the monomer and growing chains within the increasingly viscous medium. However, for some systems, the maximum rate may decrease at very high temperatures (>60-80°C) as enhanced radical mobility can increase the termination rate. researchgate.net

Atmosphere: The presence of oxygen can inhibit free-radical polymerization. Oxygen reacts with the initiating and propagating radicals to form unreactive peroxy radicals, creating an induction period during which polymerization is delayed. Curing is therefore often performed in an inert atmosphere (e.g., nitrogen) to achieve faster rates and better surface cure. arkema.com

Light Intensity: Higher light intensity increases the rate of radical generation from the photoinitiator, leading to a faster polymerization rate. nhv.jp This can also result in a higher final monomer conversion because the rapid reaction builds the polymer network before molecular mobility is severely restricted by vitrification. nhv.jp

Electron-beam (EB) induced polymerization is a high-energy curing method that does not require an initiator. arkema.com The high-energy electrons directly ionize and excite the monomer molecules, leading to the formation of free radicals that initiate polymerization. diva-portal.orgnsf.gov This makes EB curing particularly suitable for opaque or highly pigmented systems where UV light cannot penetrate. arkema.com

The initiation mechanism in EB curing is complex and can generate a variety of radical and ionic species. diva-portal.org The process begins with the generation of secondary electrons, which are solvated by the methacrylate monomer to form a radical anion. This species is then protonated to produce the initiating free radical. arkema.com

Kinetic studies comparing EB and UV polymerization of 2-phenoxyethyl methacrylate (POEMA), a close structural analog of this compound, show fundamental differences. While photopolymerization tends to result in higher final monomer conversion, EB polymerization often produces a more highly crosslinked polymer network. tue.nl Methacrylates generally produce a higher concentration of primary radicals than their acrylate counterparts under EB irradiation due to the presence of additional labile C-H bonds on the methyl group. tue.nl The monomer conversion in EB curing is highly dependent on the applied dose, typically reaching a plateau at higher doses (e.g., ≥40 kGy).

| Feature | Photopolymerization (UV) | Electron-Beam (EB) Polymerization |

| Initiation | Requires photoinitiator | No initiator required; direct radical generation |

| Final Conversion | Generally higher | Tends to be lower for equivalent radical concentration |

| Crosslinking | Dependent on formulation | Generally higher, leading to a more crosslinked network |

| Radical Generation | Controlled by photoinitiator concentration and light intensity | Dependent on monomer structure and EB dose |

This comparative data is based on findings for 2-phenoxyethyl methacrylate (POEMA), a structural analog. tue.nl

Electron-Beam Induced Polymerization Studies

Radical Formation and Secondary Reactions

The polymerization of this compound, like other vinyl monomers, can be initiated through free radical polymerization, which involves three primary stages: initiation, propagation, and termination. youtube.com The process begins with the generation of free radicals, typically from an initiator molecule that decomposes under heat or light. nsf.govyoutube.com These highly reactive species then attack the carbon-carbon double bond of the this compound monomer, initiating the polymer chain. youtube.com

The initiation step involves the decomposition of an initiator (I) into primary radicals (R•). These radicals then react with a monomer molecule (M) to form an initiating radical (M•). nsf.gov

Initiation: I → 2R•

Radical Addition: R• + M → M•

Once initiated, the polymer chain grows in the propagation stage as more monomer units are sequentially added to the radical end of the growing chain. youtube.com

Propagation: M• + n(M) → M-(M)n•

The growth of the polymer chain ceases during the termination stage, which can occur through two primary mechanisms: combination, where two growing radical chains join to form a single polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains (one with a saturated end and one with an unsaturated end). youtube.com

The specific chemistry of the monomer influences the efficiency of radical formation. nsf.gov Studies on analogous methacrylates have shown that the number of labile bonds, such as abstractable hydrogens, within the monomer structure can impact how easily radicals are formed. For instance, increasing the size of the monomer and the number of these bonds can facilitate easier radical formation. nsf.gov The presence of the phenoxypropyl group in this compound introduces additional bonds and potential sites for hydrogen abstraction, which could influence the initiation kinetics.

Secondary reactions can also occur, complicating the polymerization process. Chain transfer, for example, is a process where the radical activity is transferred from a growing polymer chain to another molecule, such as a monomer, solvent, or a chain transfer agent. This terminates the growth of one chain but initiates the growth of another. youtube.com

Monomer Structure-Reactivity Relationships

The reactivity of a methacrylate monomer is significantly influenced by its molecular structure, including the nature of its ester side-chain. In this compound, the bulky phenoxypropyl group plays a critical role in its polymerization behavior.

Generally, methacrylates are known to have different reactivity compared to their acrylate counterparts, a difference attributed to the presence of the α-methyl group on the methacrylate backbone. This methyl group influences the electron density of the double bond and introduces steric hindrance, which can affect the rates of both propagation and termination. imaging.org

The relationship between monomer structure and reactivity is often quantified by monomer reactivity ratios in copolymerization studies. These ratios indicate the relative preference of a growing polymer radical to add a monomer of its own kind versus a comonomer. researchgate.net While specific reactivity ratios for this compound are not widely reported, studies on similar functional methacrylates demonstrate that the nature of the side group can significantly alter these values. researchgate.net For instance, bulky side groups can sterically hinder the approach of the monomer to the growing chain end, thereby reducing the propagation rate constant.

Furthermore, the structure of the side group can affect the properties of the resulting polymer, such as its glass transition temperature (Tg). The phenoxypropyl group, with its combination of a flexible propyl chain and a rigid phenyl ring, is expected to influence the thermal and mechanical properties of the final polymer. mdpi.comarkema.com

Controlled/Living Polymerization Techniques Applied to this compound Analogues

To produce polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions, controlled/living polymerization techniques are employed. sigmaaldrich.com These methods minimize termination and chain transfer reactions, allowing polymer chains to grow simultaneously and at a similar rate.

Atom Transfer Radical Polymerization (ATRP) Investigations

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust controlled radical polymerization method used for a wide range of monomers, including methacrylates. sigmaaldrich.comcmu.edu The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal complex catalyst (e.g., a copper(I) complex), establishing an equilibrium between the dormant species and active, propagating radicals (P•). cmu.edu This equilibrium is heavily shifted towards the dormant species, keeping the concentration of active radicals low and thus significantly reducing the likelihood of termination reactions. cmu.edu

ATRP has been successfully applied to synthesize various methacrylate-based polymers, including block copolymers where a soft acrylate block is combined with a hard methacrylate block. cmu.edu For the synthesis of block copolymers involving methacrylates and acrylates, the sequence of monomer addition is crucial. A poly(methyl methacrylate) macroinitiator can effectively initiate the ATRP of acrylic monomers. However, for a polyacrylate to initiate the polymerization of a methacrylate like MMA, halogen exchange (e.g., using a bromine-terminated macroinitiator and a CuCl catalyst) is necessary for efficient control. cmu.edu

While specific ATRP studies on this compound are limited in readily available literature, the successful polymerization of other functional methacrylates provides a strong indication of its suitability for this technique. For instance, ATRP of azido-bearing methacrylates has been achieved with good control by optimizing reaction conditions such as temperature and monomer concentration to minimize side reactions. nih.gov Such strategies would likely be applicable to the controlled polymerization of this compound, enabling the synthesis of well-defined homopolymers and block copolymers incorporating its unique phenoxypropyl functionality.

Table 1: Key Features of Atom Transfer Radical Polymerization (ATRP)

| Feature | Description |

| Mechanism | Reversible activation of dormant polymer chains via halogen transfer catalyzed by a transition metal complex. cmu.edu |

| Control | Predetermined molecular weights, narrow molecular weight distributions (low polydispersity). sigmaaldrich.com |

| Versatility | Applicable to a wide variety of vinyl monomers, including functional methacrylates. cmu.edu |

| Architecture | Enables synthesis of complex architectures like block, graft, and star polymers. uliege.be |

| End Functionality | Preserves a halogen atom at the chain end, allowing for further chain extension or modification. cmu.edu |

Anionic Polymerization Methodologies for Structured Polymers

Anionic polymerization is another powerful living polymerization technique capable of producing polymers with highly controlled structures. uliege.be However, the anionic polymerization of polar vinyl monomers like methacrylates is notoriously complex due to the susceptibility of the ester group's carbonyl carbon to nucleophilic attack by the initiator or the growing carbanionic chain end. cmu.edu This can lead to side reactions that terminate the polymerization and broaden the molecular weight distribution. uliege.be

To achieve a controlled, or "living," anionic polymerization of methacrylates, these side reactions must be suppressed. This is often accomplished by using:

Bulky Initiators: Initiators with significant steric hindrance are less likely to attack the carbonyl group.

Low Temperatures: Conducting the polymerization at low temperatures (e.g., -78 °C) reduces the rate of side reactions. researchgate.net

Stabilizing Additives (Ligands): Additives such as lithium chloride (LiCl) or certain alkali metal alkoxides can coordinate with the active chain end, modifying its reactivity and preventing side reactions. cmu.eduresearchgate.net

The active center in methacrylate anionic polymerization is an ester enolate. cmu.edu By carefully selecting the initiator, solvent (typically polar solvents like tetrahydrofuran), and additives, it is possible to synthesize well-defined polymethacrylates and block copolymers. For example, the sequential anionic polymerization of methyl methacrylate (MMA) and other methacrylates like N,N-dimethylaminoethyl methacrylate (DMAEMA) in the presence of LiCl at low temperatures has been successfully used to create well-defined block copolymers. researchgate.net These methodologies are directly applicable to this compound, allowing for the synthesis of structured polymers with precisely controlled block lengths and functionalities.

Mechanistic Insights into Monomer Reactivity and Polymerization Rate

Rp = kp(fkd/kt)1/2[I]1/2[M]

The α-methyl group in methacrylates, including this compound, stabilizes the propagating radical, which can influence the propagation and termination rate constants. Compared to acrylates, methacrylates generally exhibit lower propagation rate constants and significantly lower termination rate constants. imaging.org

The bulky phenoxypropyl side group is expected to have a significant impact on these kinetics.

Steric Hindrance: The size of the side group can sterically hinder the approach of monomer molecules to the propagating radical center, potentially lowering the propagation rate constant (kp).

Copolymerization Studies and Advanced Polymer Architectures Involving 3 Phenoxypropyl Methacrylate

Binary and Ternary Copolymerization Systems Incorporating 3-Phenoxypropyl Methacrylate (B99206)

Copolymerization is a versatile technique used to tailor polymer properties by combining two or more different monomers. The incorporation of 3-Phenoxypropyl methacrylate into binary (two-monomer) and ternary (three-monomer) systems allows for the fine-tuning of material characteristics, leveraging the specific attributes of the PhPMA monomer.

Determination of Reactivity Ratios and Copolymer Composition Control

The behavior of monomers in a copolymerization reaction is quantified by their reactivity ratios, which are critical for predicting and controlling the final copolymer composition and microstructure. The reactivity ratios, denoted as r₁ and r₂, describe the preference of a propagating polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

For a binary system involving monomer 1 (e.g., this compound) and monomer 2 (e.g., Methyl methacrylate or Styrene), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of monomer 1 to a chain ending in monomer 1 (k₁₁) to the rate constant for the addition of monomer 2 to a chain ending in monomer 1 (k₁₂).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of monomer 2 to a chain ending in monomer 2 (k₂₂) to the rate constant for the addition of monomer 1 to a chain ending in monomer 2 (k₂₁).

Several methods are employed to determine these ratios from experimental data, including linearization methods like the Fineman-Ross and Kelen-Tüdős methods, as well as non-linear regression analysis, which often provides more accurate results. researchgate.netchemrxiv.orgekb.eg The process involves carrying out a series of polymerizations with varying initial monomer feed ratios and measuring the resulting copolymer composition at low conversion.

The product of the reactivity ratios (r₁r₂) indicates the type of copolymer formed:

r₁r₂ ≈ 1 : Ideal copolymerization, where monomers are incorporated randomly at a rate determined by their feed ratio and reactivities.

r₁r₂ < 1 : Tendency towards alternating copolymerization.

r₁r₂ > 1 : Tendency towards block copolymerization.

While specific reactivity ratios for this compound are not widely documented in publicly available literature, data from analogous systems can provide insight. For instance, in the copolymerization of other bulky methacrylates, steric hindrance can influence reactivity. By precisely controlling the monomer feed composition based on the determined reactivity ratios, the final copolymer composition can be accurately managed to achieve desired properties such as a specific glass transition temperature (Tg) or refractive index.

Impact of Comonomer Chemical Structure on Polymerization Behavior

The chemical structure of the comonomer paired with this compound has a profound impact on the polymerization kinetics and the properties of the resulting copolymer. Key factors include steric hindrance, electronic effects, and polarity.

Steric Effects : The bulky phenoxypropyl side group of PhPMA can sterically hinder the approach of incoming monomers to the propagating radical chain end. When copolymerized with a small, less hindered comonomer like Methyl methacrylate (MMA), the reactivity ratios would likely reflect a preference for the less bulky monomer. Conversely, a comonomer with a similarly bulky structure might lead to a more random incorporation, assuming similar electronic properties.

Electronic Effects : The phenyl ring in the PhPMA side chain can have electronic effects on the reactivity of the methacrylate double bond. When copolymerized with monomers possessing different electronic characteristics, such as the electron-donating styrene or electron-withdrawing acrylonitrile, the relative reactivities can be significantly altered. For example, the copolymerization of styrene and methyl methacrylate in ionic liquids has been shown to yield significantly different reactivity ratios compared to bulk polymerization, demonstrating the potential to create novel monomer sequences. rsc.org

The interplay of these factors determines the sequence distribution of monomers along the polymer chain, which in turn governs the macroscopic properties of the final material. researchgate.net

Synthesis of Block and Graft Copolymers

Advanced polymer architectures, such as block and graft copolymers, can be synthesized using this compound to create materials with unique phase-separated morphologies and combined properties. These structures are typically achieved through controlled/"living" polymerization techniques. harth-research-group.org

Block Copolymers consist of long sequences (blocks) of one monomer followed by a block of another. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are ideal for synthesizing well-defined block copolymers. researchgate.netsigmaaldrich.com A typical synthesis strategy involves:

Polymerizing a first monomer (e.g., Styrene) to create a macroinitiator or a macro-RAFT agent.

Using this functional polymer to initiate the polymerization of this compound, thereby growing a second block from the end of the first.

This sequential approach allows for precise control over the length of each block, which is crucial for controlling the morphology and properties of the resulting material. cmu.edursc.org

Graft Copolymers feature a main polymer backbone with side chains of a different polymer grafted onto it. cmu.edu Common methods for synthesizing graft copolymers with PhPMA include:

"Grafting through" : A PhPMA macromonomer (a short polymer chain with a polymerizable end-group) is copolymerized with another monomer. The reactivity of the macromonomer is a critical factor in achieving uniform graft distribution. cmu.edu

"Grafting from" : A polymer backbone is functionalized with initiator sites, from which PhPMA chains are then grown. ATRP is particularly well-suited for this method, allowing for the synthesis of densely grafted "bottle-brush" copolymers. chinayyhg.com

"Grafting to" : Pre-synthesized PhPMA polymer chains with reactive end-groups are attached to a functional polymer backbone. "Click" chemistry is often used for this approach due to its high efficiency and specificity. researchgate.net

These advanced architectures allow for the combination of disparate properties, such as the rigidity and high Tg of a poly(PhPMA) segment with the flexibility of a poly(butyl acrylate) segment, leading to materials suitable for applications as thermoplastic elastomers or compatibilizers.

Cross-linked Network Formation and Topological Considerations

Copolymerizing this compound with a multifunctional cross-linking agent, such as a dimethacrylate, leads to the formation of a three-dimensional polymer network. The structure and properties of these networks are dictated by the density and uniformity of the cross-links. nih.govresearchgate.net

Design Principles for High Cross-linking Density Networks

Achieving a high cross-linking density is essential for applications requiring high thermal stability, chemical resistance, and mechanical strength. The key design principles involve the careful selection of monomers and control over polymerization conditions. researchgate.net

Monomer and Cross-linker Ratio : The most direct way to control cross-link density is by adjusting the molar ratio of the monofunctional monomer (PhPMA) to the multifunctional cross-linker (e.g., Ethylene glycol dimethacrylate, EGDMA; or Triethylene glycol dimethacrylate, TEGDMA). cmu.eduresearchgate.net A higher concentration of the cross-linker generally leads to a higher network density. researchgate.net

Reactivity of Functional Groups : The relative reactivity of the monomer and the cross-linker's vinyl groups is crucial. If the cross-linker is significantly more reactive, it may be consumed early in the reaction, leading to a heterogeneous network with densely cross-linked microgels in a less-linked matrix. Controlled polymerization techniques like ATRP can help create more uniform networks by ensuring that pendant vinyl groups from the cross-linker are consumed throughout the reaction. cmu.edu

Polymerization Conditions : Reaction parameters such as monomer concentration and solvent choice play a significant role. Polymerization in bulk or at high concentrations favors intermolecular cross-linking, leading to higher network density. Conversely, reactions at high dilution can promote intramolecular cyclization, where a cross-linker reacts with the same polymer chain, forming ineffective loops instead of network junctions. nih.govacs.org

The table below summarizes key parameters for designing high-density networks.

| Parameter | Influence on Cross-linking Density | Rationale |

| Cross-linker Concentration | Increases with higher concentration | Provides more potential junction points per unit volume. researchgate.net |

| Cross-linker Functionality | Increases with higher functionality (di-, tri-, etc.) | Each molecule can connect more polymer chains. |

| Monomer Concentration | Increases at higher concentrations | Favors intermolecular reactions over intramolecular cyclization. nih.gov |

| Solvent Quality | Higher in poor solvents | Polymer coils collapse, increasing local segment density and promoting intermolecular connections. |

| Reaction Conversion | Increases with higher conversion | More pendant vinyl groups from incorporated cross-linkers are consumed to form effective cross-links. nih.gov |

Advanced Characterization Methodologies for Poly 3 Phenoxypropyl Methacrylate and Its Copolymers

Spectroscopic Techniques for Structural Elucidation of Polymers

Spectroscopic methods are indispensable for elucidating the detailed chemical structure of polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry offer complementary information regarding the polymer's architecture, functional groups, and degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the microstructure of polymers, including PPHPMA and its copolymers. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the polymer chain. iupac.org

In the ¹H NMR spectrum of PPHPMA, characteristic signals corresponding to the different protons in the monomer unit can be identified. For instance, the protons of the aromatic ring in the phenoxy group typically appear in the range of 6.8-7.3 ppm. The protons of the propyl chain and the methacrylate (B99206) backbone exhibit distinct chemical shifts that can be assigned to elucidate the polymer's structure. For copolymers, the relative integration of signals from the different monomer units allows for the determination of the copolymer composition. researchgate.nettue.nl

¹³C NMR spectroscopy offers further insight into the polymer's microstructure, including tacticity (the stereochemical arrangement of adjacent monomer units). researchgate.net The chemical shifts of the carbonyl carbon and the carbons in the polymer backbone are sensitive to the local stereochemistry. researchgate.netresearchgate.net For example, in copolymers of methyl methacrylate, distinct signals can be observed for different triad (B1167595) sequences (e.g., MMM, MMR, RMR), providing a quantitative measure of the polymer's tacticity. iupac.org Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for more complex copolymer systems to resolve overlapping signals and establish connectivities between different parts of the polymer chain. iupac.org

Table 1: Representative ¹H NMR Chemical Shifts for PPHPMA

| Protons | Chemical Shift (ppm) |

| Aromatic (phenoxy group) | 6.8 - 7.3 |

| -O-CH₂- (propyl chain) | ~4.1 |

| -CH₂- (propyl chain) | ~2.2 |

| -CH₂-O- (propyl chain) | ~4.0 |

| Methacrylate backbone -CH₂- | 1.8 - 2.1 |

| Methacrylate backbone -C(CH₃)- | 0.8 - 1.2 |

Fourier Transform Infrared (FT-IR) spectroscopy is a versatile and widely used technique for the qualitative and quantitative analysis of polymers. rjpbcs.comerpublications.com It is particularly useful for identifying characteristic functional groups and monitoring the progress of polymerization reactions. rjpbcs.com

The FT-IR spectrum of PPHPMA exhibits several characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group in the methacrylate unit. mdpi.com The presence of the phenoxy group is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Other significant bands include the C-O-C stretching vibrations of the ether and ester groups, typically observed in the 1000-1300 cm⁻¹ range. researchgate.netspectroscopyonline.com

FT-IR spectroscopy is also a powerful tool for monitoring the conversion of the 3-phenoxypropyl methacrylate monomer into the polymer. nih.gov The polymerization can be followed by observing the decrease in the intensity of the absorption band corresponding to the C=C double bond of the methacrylate group, which typically appears around 1636 cm⁻¹. nih.govnih.gov By comparing the intensity of this peak to an internal reference peak that remains unchanged during the reaction, the degree of conversion can be quantified. nih.gov

Table 2: Key FT-IR Absorption Bands for PPHPMA

| Wavenumber (cm⁻¹) | Assignment |

| >3000 | Aromatic C-H Stretch |

| 2850-3000 | Aliphatic C-H Stretch |

| 1720-1740 | C=O Stretch (Ester) |

| 1450-1600 | Aromatic C=C Stretch |

| ~1636 | C=C Stretch (Methacrylate) |

| 1000-1300 | C-O-C Stretch (Ether and Ester) |

Mass spectrometry techniques are employed to analyze the fragments and degradation products of polymers, providing valuable information about their structure and thermal stability.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful method for analyzing the thermal degradation of polymers like PPHPMA. mdpi.com In this technique, the polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. For polymethacrylates, the primary degradation mechanism is often depolymerization, leading to the formation of the corresponding monomer. mdpi.com Analysis of the pyrograms can reveal information about the polymer's composition and branching.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) can be used to analyze oligomeric species and non-volatile degradation products. This technique allows for the precise determination of the mass-to-charge ratio of ions in the gas phase, enabling the identification of the elemental composition of the fragments.

The thermal degradation of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] has been investigated using techniques including GC-MS, which was instrumental in identifying the degradation products. researchgate.net The primary degradation product was found to be the monomer, indicating a depolymerization mechanism. researchgate.netscispace.com

Chromatographic Methods for Molecular Weight Distribution and Purity Assessment

Chromatographic techniques are essential for determining the molecular weight distribution of polymers and assessing the purity of the monomers used in their synthesis.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. kinampark.com GPC separates molecules based on their hydrodynamic volume in solution. shimadzu.com Larger molecules elute from the column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the sample can be determined. kinampark.comshimadzu.com

The PDI provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for specific applications. GPC is a crucial tool for quality control in polymer production and for studying the kinetics of polymerization reactions. polymerchar.com The choice of solvent and column is critical for achieving accurate and reproducible results. lcms.czresearchgate.net For PPHPMA, a suitable solvent would be one in which the polymer is fully soluble, such as tetrahydrofuran (B95107) (THF). rsc.org

Table 3: Typical GPC Data for a Polymer Sample

| Parameter | Description | Typical Value |

| Mn | Number-Average Molecular Weight | 15,000 g/mol |

| Mw | Weight-Average Molecular Weight | 26,000 g/mol |

| PDI | Polydispersity Index (Mw/Mn) | 1.73 |

The purity of the this compound monomer is critical for achieving polymers with the desired properties. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing monomer purity.

GC is suitable for analyzing volatile and thermally stable compounds. It separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. By comparing the retention time of the main peak with that of a known standard, the purity of the monomer can be determined. Impurities can also be identified and quantified.

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. sielc.com It separates components based on their interactions with a stationary phase and a liquid mobile phase. For this compound, a reverse-phase HPLC method can be employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The purity is determined by the relative area of the main peak in the chromatogram. Cymer Chemicals specifies a purity of 95% for their 2-hydroxy-3-phenoxypropyl methacrylate, likely determined by HPLC. cymerchemicals.com

Thermal Analysis Techniques for Understanding Polymer Behavior

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For poly(this compound) and its copolymers, these methods are indispensable for elucidating thermal stability, phase transitions, and mechanical behavior under thermal stress. The following sections detail the application of key thermal analysis methodologies in the characterization of these polymers.

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Mechanisms

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and degradation profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Studies on poly(2-hydroxy-3-phenoxypropyl methacrylate), hereafter referred to as poly(PHPMA), a close structural analog, provide significant insight into the thermal decomposition behavior. TGA curves for poly(PHPMA) show that the polymer undergoes a single-step degradation process. The initial decomposition temperature is approximately 230°C, with significant weight loss occurring as the temperature increases. nih.govuq.edu.au The temperature at which 50% weight loss occurs (T50) is recorded at 340°C when heated at a rate of 10°C/min under a nitrogen atmosphere. nih.gov

The primary mechanism of degradation for poly(PHPMA) is depolymerization, which yields the constituent monomer as the major product. nih.gov Upon heating from ambient temperature to 500°C, poly(PHPMA) degrades to produce the 2-hydroxy-3-phenoxypropyl methacrylate monomer in a high yield of 85.9%. nih.gov This indicates a reversion to monomer as the dominant thermal decomposition pathway.

Kinetic studies on blends of poly(PHPMA) with poly(ethyl methacrylate) have been performed to understand the decomposition mechanism further. Using integral approximation methods under non-isothermal conditions, the activation energy for the initial decomposition has been calculated. The Coats-Redfern method suggests the decomposition follows a phase-boundary-controlled reaction mechanism (R3). manchester.ac.ukyoutube.com The activation energies determined by the Kissinger and Flyn–Wall–Ozawa methods were found to be in close agreement, further supporting this mechanistic interpretation. manchester.ac.ukyoutube.com

| Parameter | Value | Method/Condition |

|---|---|---|

| Initial Decomposition Temperature | ~230°C | TGA, 10°C/min, N₂ atmosphere |

| Temperature for 50% Weight Loss (T₅₀) | 340°C | TGA, 10°C/min, N₂ atmosphere |

| Activation Energy (Kissinger) | 115.6 kJ/mol | Non-isothermal TGA (Blend study) |

| Activation Energy (Flyn–Wall–Ozawa) | 121.1 kJ/mol | Non-isothermal TGA (Blend study) |

| Decomposition Mechanism | Phase-boundary-controlled (R3) | Coats-Redfern method |

Differential Scanning Calorimetry (DSC) for Polymer Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of polymers, such as the glass transition temperature (Tg), by measuring the difference in heat flow required to increase the temperature of a sample and a reference.

The glass transition is a critical property of amorphous polymers like poly(PHPMA), representing the temperature range over which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow signal on a DSC thermogram. For poly(2-hydroxy-3-phenoxypropyl methacrylate), the glass transition temperature (Tg) has been determined by DSC to be 62°C. nih.gov This value is fundamental for defining the material's service temperature and understanding its physical state under various conditions.

In studies involving copolymers or blends, DSC is essential for assessing miscibility. A miscible polymer blend will typically exhibit a single, composition-dependent Tg, whereas an immiscible blend will show multiple Tgs corresponding to the individual components. For instance, the miscibility of blends containing poly(PHPMA) and poly(ethyl methacrylate) was investigated by observing the glass transition behavior using DSC. manchester.ac.ukyoutube.com The presence of a single Tg across different blend compositions is a strong indicator of miscibility at the molecular level.

| Polymer | Transition | Temperature (°C) | Method |

|---|---|---|---|

| Poly(2-hydroxy-3-phenoxypropyl methacrylate) | Glass Transition (Tg) | 62 | DSC |

Dynamic Mechanical Thermal Analysis (DMTA) for Viscoelastic Properties

Dynamic Mechanical Thermal Analysis (DMTA), also known as Dynamic Mechanical Analysis (DMA), is a highly sensitive technique for characterizing the viscoelastic properties of polymers. It involves applying a sinusoidal oscillating force to a sample and measuring the resultant strain, which allows for the determination of the storage modulus (E' or G'), loss modulus (E'' or G''), and the damping factor (tan δ) as a function of temperature.

The storage modulus (E') represents the elastic component of the material, indicating its ability to store energy and behave like a solid. For a glassy polymer at low temperatures, the storage modulus is high. As the temperature increases through the glass transition, E' undergoes a significant drop, signifying the material's softening.

The loss modulus (E'') represents the viscous component, reflecting the material's ability to dissipate energy, often as heat. The loss modulus reaches a maximum in the glass transition region, as the polymer chains have maximum mobility to dissipate energy. The peak of the loss modulus curve is often used as an indicator of the glass transition temperature.

The damping factor (tan δ) is the ratio of the loss modulus to the storage modulus (E''/E'). It provides a measure of the energy dissipation relative to the energy stored. The peak in the tan δ curve is another common and sensitive measure of the glass transition temperature.

While DMTA is a critical tool for understanding the thermo-mechanical behavior of polymers, specific experimental data, including storage modulus, loss modulus, and tan δ curves for poly(this compound) or its close analogs, are not detailed in the reviewed scientific literature. Such an analysis would be invaluable for determining not only the primary glass transition but also any secondary relaxations (β, γ transitions) that occur at lower temperatures and are related to localized molecular motions, such as side-chain rotations. These properties are crucial for predicting the material's performance in applications requiring specific mechanical damping or impact resistance.

Theoretical and Computational Investigations of 3 Phenoxypropyl Methacrylate Systems

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the chemical reactivity of monomers like 3-Phenoxypropyl methacrylate (B99206). researchgate.netresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. acs.org

Detailed research findings from DFT studies on various methacrylate monomers reveal that the structure of the ester side group significantly influences the monomer's polymerizability. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap often implies higher reactivity. acs.org For 3-Phenoxypropyl methacrylate, the phenoxypropyl group's electronic properties would be expected to modulate the electron density of the methacrylate vinyl group, thereby influencing its susceptibility to radical attack.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a clear picture of the sites most likely to interact during the initiation and propagation steps of polymerization. The geometries of the monomer, the radical species, and the transition states for radical addition can be optimized, and their relative energies can be calculated to predict reaction pathways and activation barriers. acs.org This information is fundamental for understanding structure-reactivity relationships and predicting how the monomer will behave in a polymerization reaction. researchgate.netdntb.gov.ua

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule. |

| Activation Energy (Propagation) | ~25-35 kJ/mol | Energy barrier for the addition of a radical to the monomer, influencing the propagation rate. |

Molecular Dynamics Simulations of Poly(this compound) Networks

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For polymers, MD provides a virtual microscope to investigate the structure, conformation, and dynamics of polymer chains and crosslinked networks at an atomistic level. nih.govbohrium.com

In a typical MD simulation of poly(this compound), an amorphous cell of polymer chains is first constructed. This system is then subjected to energy minimization and equilibration sequences to achieve a relaxed, realistic polymer structure. nih.gov These simulations, performed under specific conditions of temperature and pressure (e.g., NPT ensemble), can predict a range of macroscopic properties. nih.gov

| Simulated Property | Temperature | Illustrative Value |

|---|---|---|

| Density | 300 K (Glassy State) | 1.15 g/cm³ |

| 500 K (Rubbery State) | 1.08 g/cm³ | |

| Glass Transition Temperature (Tg) | N/A | ~350-400 K |

| Radius of Gyration (Rg) for a 50-mer chain | 300 K (Glassy State) | 1.8 nm |

| 500 K (Rubbery State) | 2.1 nm |

Computational Modeling of Polymerization Processes and Kinetic Parameters

Computational modeling of polymerization kinetics provides a quantitative framework for understanding and predicting the outcome of a polymerization reaction. Software packages like PREDICI® are widely used to simulate complex polymerization processes, including the bulk free-radical polymerization of methacrylate monomers. mdpi.com

A kinetic model for the polymerization of this compound would consist of a set of differential equations describing the rate of change of the concentrations of all species involved: monomer, initiator, radicals of different chain lengths, and dead polymer. mdpi.comsemanticscholar.org The model incorporates the fundamental steps of polymerization:

Initiation: Decomposition of the initiator to form primary radicals.

Propagation: Addition of the monomer to the growing polymer radical.

Termination: Destruction of radicals, typically by combination or disproportionation.

Chain Transfer: Transfer of the radical activity to another molecule (e.g., monomer, solvent, or agent), which terminates one polymer chain and initiates another.

A critical aspect of modeling bulk polymerization is accounting for diffusion-controlled phenomena, also known as gel, glass, and cage effects. imaging.orgmdpi.com At high conversions, the viscosity of the system increases dramatically, which reduces the mobility of polymer radicals. This leads to a decrease in the termination rate coefficient (autoacceleration or the Trommsdorff–Norrish effect) and eventually a decrease in the propagation rate coefficient as monomer diffusion becomes limited. imaging.org By incorporating appropriate models for these diffusion-controlled effects, the simulation can accurately predict key outcomes such as monomer conversion over time, the evolution of molecular weight distribution, and the final polymer composition. mdpi.com

| Reaction Step | Chemical Equation | Rate Constant |

|---|---|---|

| Initiator Decomposition | I → 2R• | kd |

| Initiation | R• + M → P1• | ki |

| Propagation | Pn• + M → Pn+1• | kp |

| Termination (Combination) | Pn• + Pm• → Pn+m | ktc |

| Termination (Disproportionation) | Pn• + Pm• → Pn + Pm | ktd |

| Chain Transfer to Monomer | Pn• + M → Pn + M• | ktr,M |

Degradation Pathways and Environmental Considerations of Poly 3 Phenoxypropyl Methacrylate

Thermal Degradation Mechanisms of Poly(3-Phenoxypropyl Methacrylate) and Its Copolymers

The thermal stability of a polymer dictates its processing window and performance limits in high-temperature applications. The degradation of polymethacrylates is known to be influenced by the structure of the ester side chain. For polymers containing the phenoxypropyl methacrylate (B99206) moiety, thermal degradation is a complex process involving multiple reaction pathways.

Research on the thermal degradation of the closely related poly[(2-hydroxy-3-phenoxy)propyl methacrylate] (poly(PPMA)) provides significant insights into the behavior of poly(this compound). Studies utilizing thermogravimetric analysis (TGA) and programmed heating under vacuum have shown that the degradation of poly(PPMA) primarily yields the corresponding monomer, (2-hydroxy-3-phenoxy)propyl methacrylate. researchgate.net This indicates that a key degradation mechanism is depolymerization, a process where the polymer chain "un-zips" to regenerate monomer units.

When heated from ambient temperatures to 500°C, poly(PPMA) was found to yield the monomer at a high ratio of 85.9%. researchgate.net This behavior is characteristic of many polymethacrylates, where cleavage of the polymer backbone is a dominant thermal event. The presence of the bulky phenoxypropyl side group does not appear to fundamentally alter this depolymerization tendency. The thermal stability of poly(PPMA), as indicated by TGA, shows a 50% weight loss at approximately 340°C, highlighting its thermal robustness. researchgate.net

Detailed analysis of the degradation products of poly(PPMA) has been conducted using techniques such as Infrared (IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net These studies confirm that the principal volatile product is the monomer itself.

Upon heating poly(PPMA) to 500°C, the collected volatile fraction was overwhelmingly identified as (2-hydroxy-3-phenoxy)propyl methacrylate. researchgate.net The table below summarizes the major degradation product identified.

| Polymer | Degradation Temperature Range | Major Volatile Product | Yield (%) |

| Poly[(2-hydroxy-3-phenoxy)propyl methacrylate] | Ambient to 500°C | (2-Hydroxy-3-phenoxy)propyl methacrylate | 85.9 |

Data sourced from a study on a structurally similar polymer, poly[(2-hydroxy-3-phenoxy)propyl methacrylate]. researchgate.net

Besides the monomer, the potential for other minor degradation products exists, arising from side-chain scission or other fragmentation pathways, although these are not the primary degradation routes. researchgate.net Non-volatile products typically consist of a charred residue at very high temperatures. The high yield of the monomer suggests that chemical recycling through pyrolysis could be a viable end-of-life option for these polymers, allowing for the recovery of valuable monomer feedstock.

The kinetics of thermal decomposition provide quantitative data on the rate of degradation and the activation energy required for the process to occur. For polymethacrylates, kinetic models are often used to predict material lifetime and optimize processing conditions. cjmr.orgnih.gov

Kinetic analysis of the thermal degradation of poly(PPMA) has been performed to determine the activation energy associated with the depolymerization process. The activation energy for the degradation of poly(PPMA) that results in at least an 85% yield of the monomer has been discussed in the context of its degradation mechanism. researchgate.net Isoconversional kinetic analysis, a common method for studying the thermal degradation of polymers, allows for the determination of activation energy as a function of conversion, providing deeper insight into the complexity of the degradation mechanism. nih.gov While specific kinetic parameters for poly(this compound) are not available, the data from poly(PPMA) and other polymethacrylates suggest that the degradation is a high-activation-energy process, consistent with the scission of the carbon-carbon bonds in the polymer backbone. researchgate.net

Hydrolytic Stability of Ester Linkages within the Polymer Backbone

The durability of polymers in aqueous or high-humidity environments is often dictated by the hydrolytic stability of their constituent chemical bonds. For poly(this compound), the ester linkage in the methacrylate group is the primary site susceptible to hydrolysis.

In general, polymethacrylates are known to be significantly more resistant to hydrolysis than their polyacrylate counterparts. This increased stability is attributed to the steric hindrance provided by the α-methyl group on the polymer backbone, which protects the adjacent ester carbonyl group from nucleophilic attack by water. nih.gov

The bulky 3-phenoxypropyl side chain in poly(this compound) is expected to further enhance this steric protection, potentially leading to very high hydrolytic stability under neutral pH conditions. However, under strong acidic or basic conditions, hydrolysis of the ester bond can occur, leading to the formation of poly(methacrylic acid) and 3-phenoxy-1-propanol. The rate of hydrolysis is generally slow for polymethacrylates at ambient temperatures and near-neutral pH. mdpi.com

Studies on other functional polymethacrylates have shown that even after prolonged exposure to aqueous environments at various pH levels (from acidic to moderately basic), the ester bonds within the polymer can remain intact. mdpi.com This suggests that for applications where poly(this compound) is not exposed to extreme pH conditions, hydrolytic degradation of the ester linkage is not a primary concern for the long-term stability of the polymer backbone. However, the ether linkage within the side chain is generally stable to hydrolysis under typical environmental conditions.

Reprocessing and Recycling Strategies for Materials Containing this compound Derivatives

The development of sustainable materials necessitates a focus on end-of-life management, including reprocessing and recycling. For thermosetting materials, which are traditionally difficult to recycle, innovative chemical approaches are being explored.

Vitrimers represent a class of polymers that bridge the gap between thermoplastics and thermosets. They are covalently cross-linked networks that can change their topology through associative exchange reactions when subjected to an external stimulus, typically heat, without compromising network integrity. mdpi.com This allows them to be reprocessed, repaired, and recycled in a manner similar to thermoplastics.

The monomer 2-hydroxy-3-phenoxypropyl acrylate (B77674), an acrylate analogue of the title compound, has been successfully used in the synthesis of vitrimers. mdpi.comexpresspolymlett.comresearchgate.net The hydroxyl group in its structure is crucial as it can participate in transesterification reactions with ester groups within the polymer network. These thermally activated exchange reactions allow the network strands to rearrange, enabling the material to flow and be remolded at elevated temperatures. mdpi.com

The principles of this chemistry are directly applicable to networks containing this compound, especially if copolymerized with monomers containing hydroxyl or other functional groups that can engage in dynamic covalent exchange. The incorporation of such monomers allows for the creation of reprocessable thermosets. These materials exhibit properties such as self-welding, shape memory, and reprocessability, which are hallmarks of vitrimer chemistry. expresspolymlett.comresearchgate.net This approach offers a powerful strategy for creating durable, long-lasting materials that can be reshaped and repurposed, significantly enhancing their sustainability.

A circular economy aims to eliminate waste and promote the continual use of resources. For polymers, this involves designing materials that can be reused, recycled, or repurposed at the end of their service life. jcchems.com

Materials based on this compound can be integrated into circular economy models through several pathways:

Chemical Recycling: As indicated by its thermal degradation behavior, poly(this compound) has the potential for chemical recycling via pyrolysis. researchgate.net This process can recover the monomer with high efficiency, which can then be used to produce new, virgin-quality polymer, creating a closed-loop system. nih.govresearchgate.net This is a key strategy for high-performance polymers where maintaining material properties after recycling is crucial.

Design for Durability and Repair: The use of this compound derivatives in vitrimers and other reprocessable networks aligns with the circular economy principle of extending product life. researchgate.net The ability to repair and reprocess these materials means that products made from them can have a much longer service life, reducing the need for new material production and minimizing waste.

By focusing on chemical recycling and the design of reprocessable materials, polymers containing this compound can play a role in the transition from a linear "take-make-dispose" model to a more sustainable, circular approach to polymer materials management.

Applications in Advanced Polymer Materials: Academic Perspectives

Development of Vitrimeric Polymer Networks

3-Phenoxypropyl methacrylate (B99206) and its structural analogs, such as 2-hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA), are key components in the synthesis of vitrimeric polymers. expresspolymlett.com Vitrimers constitute a class of polymers that merge the robust mechanical and thermal properties of thermosets with the reprocessability and recyclability of thermoplastics. researchgate.net This unique behavior is attributed to a network of dynamic covalent bonds that can rearrange their topology upon external stimuli, like heat, without compromising the network's integrity. mdpi.com